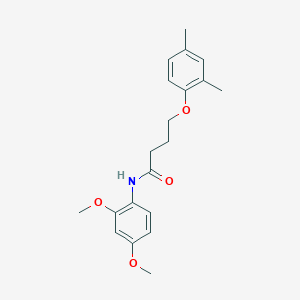

N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide

Description

N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide is a synthetic butanamide derivative characterized by two distinct aromatic substituents: a 2,4-dimethoxyphenyl group attached to the amide nitrogen and a 2,4-dimethylphenoxy group at the fourth position of the butanamide chain. The methoxy groups (–OCH₃) on the phenyl ring are electron-donating, which may enhance solubility and influence binding interactions with biological targets, while the methyl groups (–CH₃) on the phenoxy moiety contribute to steric effects and hydrophobicity . Butanamide derivatives are often studied for their pharmacological properties, including enzyme inhibition and receptor modulation, though specific biological data for this compound remain unexplored in the current literature.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-14-7-10-18(15(2)12-14)25-11-5-6-20(22)21-17-9-8-16(23-3)13-19(17)24-4/h7-10,12-13H,5-6,11H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUWDEDDANPVEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(2,4-Dimethylphenoxy)butanoic Acid

This intermediate is prepared via nucleophilic aromatic substitution, leveraging the reactivity of 2,4-dimethylphenol with a halogenated butane derivative.

Reagents and Conditions

| Component | Quantity | Role |

|---|---|---|

| 2,4-Dimethylphenol | 1.0 equiv. | Nucleophile |

| 4-Bromobutyric acid | 1.2 equiv. | Alkylating agent |

| Potassium carbonate (K₂CO₃) | 2.5 equiv. | Base |

| Dimethylformamide (DMF) | 10 mL/mmol | Solvent |

| Temperature | 80–90°C | Reflux |

| Reaction time | 12–16 h | Completion monitoring via TLC |

Procedure

- Combine 2,4-dimethylphenol, 4-bromobutyric acid, and K₂CO₃ in anhydrous DMF.

- Heat under reflux with stirring under nitrogen atmosphere.

- Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.

- Purify via recrystallization (ethyl acetate/hexanes) to yield 4-(2,4-dimethylphenoxy)butanoic acid as a white solid.

Yield Optimization

- Excess 4-bromobutyric acid (1.2 equiv.) ensures complete phenol consumption.

- Anhydrous conditions prevent hydrolysis of the alkylating agent.

Amide Coupling with 2,4-Dimethoxyaniline

The carboxylic acid intermediate is activated and coupled with 2,4-dimethoxyaniline using standard amide-forming reagents.

Reagents and Conditions

| Component | Quantity | Role |

|---|---|---|

| 4-(2,4-Dimethylphenoxy)butanoic acid | 1.0 equiv. | Carboxylic acid |

| 2,4-Dimethoxyaniline | 1.1 equiv. | Amine nucleophile |

| N,N’-Dicyclohexylcarbodiimide (DCC) | 1.5 equiv. | Coupling agent |

| 4-Dimethylaminopyridine (DMAP) | 0.2 equiv. | Catalyst |

| Dichloromethane (DCM) | 15 mL/mmol | Solvent |

| Reaction time | 4–6 h | Room temperature |

Procedure

- Dissolve the carboxylic acid and DCC in DCM, stirring for 30 min to form the active ester.

- Add 2,4-dimethoxyaniline and DMAP, and stir until completion (monitored by TLC).

- Filter to remove dicyclohexylurea, concentrate, and purify via column chromatography (ethyl acetate/hexanes, 1:5).

Critical Parameters

- Stoichiometry: Slight excess of amine (1.1 equiv.) ensures full conversion.

- Catalyst: DMAP accelerates acylation by stabilizing the transition state.

Analytical Characterization

While specific data for the target compound are unavailable in the provided sources, predicted spectral properties based on analogous structures include:

Table 1: Predicted Spectroscopic Data

| Technique | Key Features |

|---|---|

| ¹H NMR (CDCl₃) | δ 6.6–7.2 (aromatic protons), δ 3.7–4.1 (methoxy groups), δ 2.2–2.6 (methyl groups) |

| IR | 3300 cm⁻¹ (N–H stretch), 1640 cm⁻¹ (C=O amide), 1250 cm⁻¹ (C–O–C ether) |

| MS | [M+H]⁺ m/z 358.2 (calculated for C₂₁H₂₇NO₄) |

Optimization Challenges and Solutions

Phenoxy Intermediate Purity

Amide Bond Formation Efficiency

- Issue: Low yields due to steric hindrance from substituents.

- Solution: Employ high-efficiency coupling agents like HATU or PyBOP, though DCC remains cost-effective.

Scalability and Industrial Relevance

The protocol is scalable to multi-gram quantities, with modifications:

- Continuous Flow Synthesis: Reduces reaction time for the phenoxy intermediate.

- Catalyst Recycling: Immobilized DMAP on silica improves cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the aromatic rings can be oxidized to form corresponding quinones.

Reduction: The amide bond can be reduced to form the corresponding amine.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or liquid crystals.

Biological Studies: It can be used to study the interactions of amide-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide involves its interaction with specific molecular targets. The methoxy and dimethyl groups on the aromatic rings can enhance its binding affinity to certain enzymes or receptors. The amide bond can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide to other butanamide derivatives allow for comparative analysis based on substituent effects, molecular properties, and hypothetical biological relevance. Below is a detailed comparison with key analogues:

Structural and Physicochemical Comparison

Functional Group Analysis

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s methoxy groups contrast with chlorine substituents in analogues like 4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide . The acetyl group in N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide introduces a polar ketone, enabling dipole interactions absent in the target compound .

- Steric Effects: The tert-butyl group in 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide creates significant steric bulk, which could hinder binding to compact active sites compared to the target compound’s smaller methyl groups . Branched alkyl chains (e.g., isopropoxy in ) may alter pharmacokinetic properties like tissue penetration .

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide is an organic compound that belongs to the class of secondary amines and carboxamides. Its structure features a butanamide backbone with specific substituents that may confer unique biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHN\O

- Molecular Weight : 376.41 g/mol

- IUPAC Name : N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide

Biological Activity

Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide exhibit various biological activities. Notably, these include:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of microbial pathogens.

- Anti-inflammatory Properties : The presence of specific functional groups may influence inflammatory pathways.

- Potential Analgesic Effects : Some derivatives are being studied for pain relief applications.

The mechanism of action for this compound likely involves:

- Enzyme Interaction : The phenoxy group can interact with enzymes, modulating their activity.

- Receptor Binding : The amide group may form hydrogen bonds with biological receptors, influencing cellular responses.

- Structural Modifications : The unique combination of substituents can lead to distinct interaction profiles compared to other compounds.

Comparative Analysis

The following table compares N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide | Contains amino group and dichlorophenoxy | Antimicrobial |

| N-(1-(3,4-Dimethoxyphenyl)-butanamide | Methoxy substituents | Anti-inflammatory |

| N-(2-Methylpropyl)-4-(3-chlorophenoxy)butanamide | Chlorophenoxy group | Potential analgesic |

Study on Antimicrobial Properties

A study investigated the antimicrobial properties of various butanamide derivatives, including N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide. Results indicated significant activity against Gram-positive and Gram-negative bacteria. The compound's structure was crucial in enhancing its binding affinity to bacterial enzymes.

Anti-inflammatory Mechanism Research

Another research focused on the anti-inflammatory potential of this compound. It was found that the compound inhibited pro-inflammatory cytokines in vitro. The study suggested that the dimethoxy and dimethyl groups play a vital role in modulating inflammatory pathways.

Q & A

Q. What are the recommended synthetic routes for N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step pathway, starting with coupling 2,4-dimethoxyaniline to a butanamide backbone via amidation. A key intermediate is the phenoxybutyric acid derivative, which undergoes activation (e.g., using EDC/HOBt) for nucleophilic substitution with 2,4-dimethylphenol. Optimizing stoichiometry (e.g., 1.2 equivalents of 2,4-dimethylphenol) and reaction time (12–24 hours under nitrogen) improves yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How should researchers characterize the purity and structural integrity of N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide?

Use a combination of analytical techniques:

- NMR : Confirm substituent positions via H and C NMR. For example, the 2,4-dimethoxyphenyl group shows distinct singlets for methoxy protons at δ 3.75–3.85 ppm .

- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H] peak at m/z 410.2) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity, targeting a retention time of 8.2 minutes under acetonitrile/water (70:30) conditions .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the biological targets of N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide?

Employ tools like AutoDock Vina to model interactions with potential targets (e.g., enzymes or receptors). Prepare the compound’s 3D structure using software like Open Babel, then dock against protein structures from the PDB (e.g., COX-2 for anti-inflammatory studies). Key parameters include a grid box size of 25 × 25 × 25 Å and exhaustiveness = 20. Analyze binding affinities (ΔG ≤ -7.0 kcal/mol suggests strong binding) and validate with MD simulations .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

For ambiguous NMR signals (e.g., overlapping aromatic protons), use 2D NMR (COSY, HSQC) to assign connectivity. If MS fragments contradict expected cleavage patterns, perform high-resolution MS (HRMS) to confirm the molecular formula. Cross-validate with IR spectroscopy for functional groups (e.g., amide C=O stretch at ~1650 cm) .

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound?

- Modify substituents : Syntize analogs with varying methoxy/methyl positions (e.g., 3,5-dimethylphenoxy) to assess steric/electronic effects.

- Biological assays : Test analogs in enzyme inhibition assays (e.g., IC determination via fluorogenic substrates) or cell-based models (e.g., anti-proliferative activity in cancer lines).

- Data analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What are the challenges in optimizing pharmacokinetic properties, and how can they be addressed?

- Solubility : Poor aqueous solubility (logP ~3.5) can be improved via salt formation (e.g., hydrochloride) or co-solvents (e.g., PEG-400).

- Metabolic stability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify metabolic hotspots. Introduce blocking groups (e.g., fluorine at vulnerable positions) to reduce oxidation .

Methodological Considerations

Q. What analytical techniques are critical for distinguishing regioisomers of N-(2,4-dimethoxyphenyl)-4-(2,4-dimethylphenoxy)butanamide?

- NOESY NMR : Detect spatial proximity between methoxy and methyl groups to confirm regiochemistry.

- X-ray crystallography : Resolve crystal structures for unambiguous assignment (e.g., CCDC deposition for public access) .

Q. How should researchers validate the reproducibility of synthetic protocols?

- Round-robin testing : Collaborate with independent labs to replicate synthesis under identical conditions.

- Quality control : Implement in-process monitoring (e.g., TLC at each step) and batch-to-batch HPLC comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.